molecular formula C26H20ClN3O4 B3592844 2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3592844
M. Wt: 473.9 g/mol
InChI Key: YOAAGGFULCCGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse biological activities and are often used in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite (NaNO2) and potassium iodide (KI) to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate is then subjected to further reactions to introduce the phthalimide and chlorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)ethyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4/c27-18-11-9-17(10-12-18)13-14-28(15-29-23(31)19-5-1-2-6-20(19)24(29)32)16-30-25(33)21-7-3-4-8-22(21)26(30)34/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAAGGFULCCGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCC3=CC=C(C=C3)Cl)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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